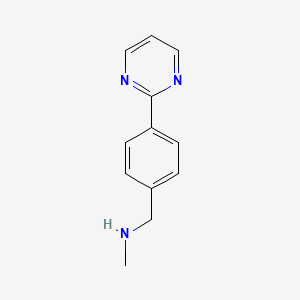

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

Vue d'ensemble

Description

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a pyrimidine ring attached to a phenyl group, which is further connected to a methanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-(pyrimidin-2-yl)benzaldehyde with methylamine under reductive amination conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can also be employed to facilitate the reduction step in the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-Oxide derivatives.

Reduction: Corresponding secondary amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has been studied for its potential as an anticancer agent. It serves as an intermediate in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are used in the treatment of various cancers including chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) . These compounds specifically target the Bcr-Abl tyrosine kinase, which is constitutively active in certain types of cancer cells.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the pyrimidine and phenyl moieties of this compound can significantly influence its biological activity. For instance, studies on related pyrimidine derivatives have shown that changes in substituents can enhance potency against specific cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in optimizing drug candidates.

Neuropharmacology

Glycine Transporter Inhibition

this compound has been implicated in the development of glycine transporter inhibitors, which are being explored for their potential in treating neurological disorders such as schizophrenia. Compounds that inhibit glycine transporters can enhance synaptic glycine levels, thereby modulating NMDA receptor activity . This mechanism is crucial for addressing cognitive deficits associated with schizophrenia.

Chemical Probes

Biological Research Applications

In addition to its therapeutic potential, this compound can function as a chemical probe to study various biological processes. For example, it has been used to investigate the role of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme involved in lipid signaling pathways . The ability to modify its structure allows researchers to tailor its properties for specific experimental needs.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing intermediates derived from pyrimidine and phenyl compounds. The development of efficient synthetic routes is critical for producing this compound at scale for research and therapeutic applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Intermediate for tyrosine kinase inhibitors (e.g., imatinib, nilotinib). |

| Neuropharmacology | Potential glycine transporter inhibitor for treating schizophrenia. |

| Chemical Probes | Used to study lipid signaling pathways and enzyme functions. |

| Synthesis | Involves modifications to enhance bioactivity and optimize pharmacological properties. |

Case Study 1: Anticancer Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives based on this compound, demonstrating enhanced activity against CML cell lines compared to earlier analogs . This underscores the relevance of this compound in ongoing cancer research.

Case Study 2: Neuropharmacological Investigations

Research on glycine transporter inhibitors derived from this compound showed promising results in rodent models for schizophrenia, indicating significant improvements in cognitive functions without severe side effects .

Mécanisme D'action

The mechanism of action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-1-(4-(pyridin-2-yl)phenyl)methanamine

- N-Methyl-1-(4-(pyridin-3-yl)phenyl)methanamine

- N-Methyl-1-(4-(pyridin-4-yl)phenyl)methanamine

Uniqueness

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Activité Biologique

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Overview of the Compound

Chemical Structure : this compound features a pyrimidine ring substituted with a phenyl group, which may contribute to its unique biological properties. The presence of the N-methyl group is crucial for its activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism can vary based on the target and the biological context in which the compound is utilized.

Biological Activities

- Anticancer Activity :

- Antimicrobial Properties :

-

NAPE-PLD Inhibition :

- The compound has been investigated for its role in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Inhibitors like this compound could modulate lipid signaling pathways relevant to emotional behavior and other physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives suggest that modifications to the structure can significantly influence biological activity. For example, variations in substituents on the pyrimidine ring or the phenyl group can enhance potency and selectivity against specific targets .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Substituent | Activity (EC50 μM) | Target |

|---|---|---|---|

| Compound A | N-methyl | 0.064 | PfATP4 |

| Compound B | 4-pyridyl | 0.177 | Antiparasitic |

| N-Methyl-Pyridine | None | 0.010 | Cancer Cell Lines |

Case Studies

- In Vivo Efficacy :

- Pharmacological Profiles :

Propriétés

IUPAC Name |

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVUAYHEYROLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640274 | |

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-48-5 | |

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.